3-((2-Methoxyphenyl)amino)propan-1-ol
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Overview
Description
3-((2-Methoxyphenyl)amino)propan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of propanol and contains an amino group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxyphenyl)amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(2-methoxyphenyl)oxirane. This intermediate is then reacted with ammonia or an amine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification through recrystallization and distillation to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methoxyphenyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((2-Methoxyphenyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-((2-Methoxyphenyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-methoxyphenyl)propan-1-ol
- 3-Amino-3-(3-methoxyphenyl)propan-1-ol
- 2-Propanone, 1-(4-methoxyphenyl)-
Uniqueness
Compared to similar compounds, 3-((2-Methoxyphenyl)amino)propan-1-ol is unique due to its specific structural features, such as the position of the methoxy group and the presence of the amino group. These structural differences can lead to variations in chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(2-methoxyanilino)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-6-3-2-5-9(10)11-7-4-8-12/h2-3,5-6,11-12H,4,7-8H2,1H3 |
InChI Key |
LDHWJQJKJJBZIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCCCO |
Origin of Product |
United States |
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